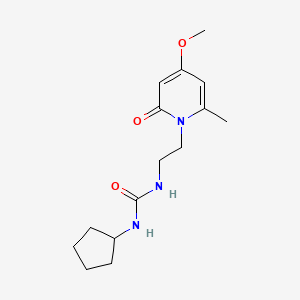

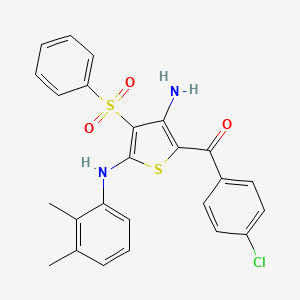

![molecular formula C14H12N4O3S B2465338 N-(2-(2,4-ジオキソ-1,2-ジヒドロチエノ[3,2-d]ピリミジン-3(4H)-イル)エチル)ピコリナミド CAS No. 2034323-36-7](/img/structure/B2465338.png)

N-(2-(2,4-ジオキソ-1,2-ジヒドロチエノ[3,2-d]ピリミジン-3(4H)-イル)エチル)ピコリナミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

作用機序

Target of Action

It’s known that this compound exhibits activity as a fungicide , suggesting that its targets are likely to be key proteins or enzymes in fungal pathogens.

Mode of Action

As a fungicide, it’s plausible that it interacts with its targets in a way that inhibits the growth or reproduction of fungal pathogens .

Biochemical Pathways

Given its fungicidal activity , it’s likely that it disrupts essential biochemical pathways in fungal pathogens, leading to their death or growth inhibition.

Result of Action

Given its fungicidal activity , it can be inferred that the compound leads to the death or growth inhibition of fungal pathogens.

実験室実験の利点と制限

One of the major advantages of using N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide in lab experiments is its high potency against cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells, making it a safe candidate for in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its widespread use.

将来の方向性

There are several future directions for the study of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide. One of the most promising directions is the development of this compound as a potential anticancer drug. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as antiviral and anti-inflammatory therapy. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may increase its widespread use in scientific research.

合成法

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide involves a multistep reaction process. The first step involves the reaction of picolinamide with ethyl bromoacetate to form an intermediate compound. This intermediate is then reacted with sodium hydride and 2-chloro-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine to form the final product. The synthesis of this compound has been optimized to ensure high yield and purity.

科学的研究の応用

- 研究者らは、レーザービームを使用して微小粒子を操作する非接触技術である光ピンセットにおいて、この化合物の使用を検討しています。化合物含有の単離されたポリマードロpletにレーザービームを照射することにより、蛍光分子間のエネルギー移動による色の変化を観察しました。 レーザー強度を調整することにより、フォスター共鳴エネルギー移動(FRET)を正確に制御することができ、マイクロ化学や量子ドットに影響を与えます .

- この化合物のユニークな構造は、DNAセンシングのための有望な候補となっています。研究者らは、蛍光または色の変化によってターゲット分子を検出できる触媒DNA分子(デオキシリボザイム)を開発しました。 これらのデオキシリボザイムは、この化合物と組み合わせることで、DNA配列または他の分析物を検出するための感度が高く特異的な方法を提供します .

光ピンセットとフォスター共鳴エネルギー移動(FRET)

DNAセンシングと蛍光検出

特性

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-12(10-3-1-2-5-15-10)16-6-7-18-13(20)11-9(4-8-22-11)17-14(18)21/h1-5,8H,6-7H2,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSQSLBLRNSGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

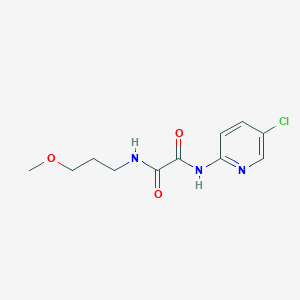

![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2465258.png)

![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)

![N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2465263.png)

![[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2465267.png)

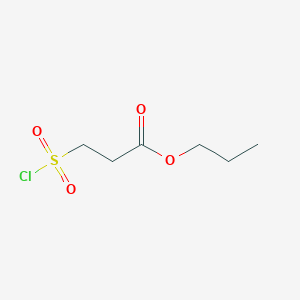

![Methyl 4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]butanoate](/img/structure/B2465269.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2465270.png)

![3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2465273.png)